molecular formula C7H7BrIN B1450184 5-Bromo-2-iodo-4-methylaniline CAS No. 1643156-27-7

5-Bromo-2-iodo-4-methylaniline

Cat. No. B1450184
M. Wt: 311.95 g/mol
InChI Key: GAHBWANSFWMHRT-UHFFFAOYSA-N
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Description

5-Bromo-2-iodo-4-methylaniline is a chemical compound with the molecular formula C7H7BrIN . It is used as a reagent in the synthesis of various compounds .


Synthesis Analysis

The synthesis of 5-Bromo-2-iodo-4-methylaniline involves several steps. A detailed procedure can be found in the Organic Syntheses Procedure . The process involves the use of paraformaldehyde, hydroxylamine hydrochloride, sodium acetate, and other reagents .


Molecular Structure Analysis

The molecular weight of 5-Bromo-2-iodo-4-methylaniline is approximately 311.94 . More details about its structure can be found in the ChemSpider database .


Chemical Reactions Analysis

The chemical reactions involving 5-Bromo-2-iodo-4-methylaniline are complex and involve multiple steps. For instance, the Organic Syntheses Procedure describes a reaction that involves the generation of HCN as a side product .

Scientific Research Applications

Synthesis and Chemical Reactivity

5-Bromo-2-iodo-4-methylaniline is an important intermediate in chemical syntheses, particularly in the field of organic chemistry. For example, Rizwan et al. (2021) reported its use in the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives through Suzuki cross-coupling reactions. These derivatives display varied electronic properties depending on their functional moieties, with applications in understanding non-linear optical properties and molecular electrostatic potential (Rizwan et al., 2021).

Novel Compound Formation

Xue Xu (2006) described the synthesis of 4-Bromo-2-chlorotoluene from 4-bromo-2-nitrotoluene, using 5-bromo-2-methylaniline as an intermediate. This process involves diazotization and Sandmeyer reaction, highlighting the role of 5-bromo-2-iodo-4-methylaniline in forming new chemical compounds (Xu, 2006).

Exploration in Molecular Complexes

Scott, Wilson, and Davidson (2020) explored the use of 5-bromo-2-iodo-4-methylaniline in the formation of molecular complexes. Their study focused on hot-stage microscopy measurements of cocrystal systems involving this compound, demonstrating its potential in understanding phase transition behavior and color-changing properties of co-crystals (Scott, Wilson, & Davidson, 2020).

Safety And Hazards

The safety data sheet for 5-Bromo-2-iodo-4-methylaniline indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It may also cause damage to organs through prolonged or repeated exposure .

Relevant Papers One relevant paper is “Synthesis of indole derivatives as prevalent moieties present in selected alkaloids” which discusses the construction of indoles as a moiety in selected alkaloids .

properties

IUPAC Name

5-bromo-2-iodo-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrIN/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHBWANSFWMHRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-iodo-4-methylaniline

Synthesis routes and methods

Procedure details

A solution of 3-bromo-4-methylaniline (5.00 g, 26.9 mmol), N-iodosuccinimide (4.53 g, 20.2 mmol) and bis(pyridine)iodonium tetrafluoroborate (2.70 g, 7.26 mmol) in DCM (100 mL) was stirred at room temperature overnight. The mixture was diluted with DCM, washed sequentially with saturated aqueous NaHSO3 and water, and dried and concentrated. The residue was purified by column chromatography on silica gel, eluting with EtOAc-hexanes (sequentially 1%, 2% and 3%), to provide 5-bromo-2-iodo-4-methylaniline as a yellow solid (5.27 g, 63% yield). Mass spectrum m/z 312, 314 (M+H)+. 1H NMR (500 MHz, CDCl3) δ 7.49 (d, J=0.6 Hz, 1H), 6.94 (s, 1H), 4.17-3.91 (br.s, 2H), and 2.25 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.53 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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